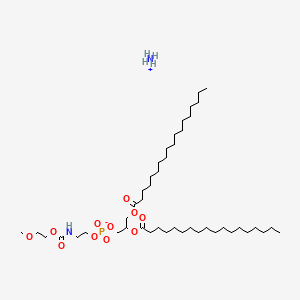
Azanium;2,3-di(octadecanoyloxy)propyl 2-(2-methoxyethoxycarbonylamino)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Methoxy(polyethylene glycol)-2000] (ammonium salt): is a compound that belongs to the class of phospholipids. It is a derivative of phosphatidylethanolamine, where the ethanolamine headgroup is modified with a polyethylene glycol (PEG) chain. This modification enhances the compound’s solubility and stability, making it useful in various biomedical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Methoxy(polyethylene glycol)-2000] (ammonium salt) typically involves the following steps:
Esterification: Stearic acid is esterified with glycerol to form 1,2-distearoyl-sn-glycerol.
Phosphorylation: The diacylglycerol is then phosphorylated to form 1,2-distearoyl-sn-glycero-3-phosphate.
Amidation: The phosphate group is reacted with ethanolamine to form 1,2-distearoyl-sn-glycero-3-phosphoethanolamine.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as mentioned above. The process is optimized for high yield and purity, often involving advanced techniques like column chromatography and high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Methoxy(polyethylene glycol)-2000] (ammonium salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the PEG chain or the fatty acid chains.
Substitution: The PEG chain can be substituted with other functional groups to alter the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various alkylating agents, acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Methoxy(polyethylene glycol)-2000] (ammonium salt) has a wide range of scientific research applications:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Medicine: Utilized in the development of targeted drug delivery systems, particularly for cancer treatment, due to its ability to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the formulation of cosmetics, personal care products, and food additives
Mecanismo De Acción
The mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Methoxy(polyethylene glycol)-2000] (ammonium salt) involves its ability to form stable micelles and liposomes. The PEG chain provides steric stabilization, preventing aggregation and enhancing circulation time in the bloodstream. This property is particularly useful in drug delivery systems, where the compound can encapsulate therapeutic agents and target specific cells or tissues .
Comparación Con Compuestos Similares
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine: Similar structure but with shorter fatty acid chains.
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine: Similar structure with palmitic acid chains instead of stearic acid.
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine: Contains unsaturated oleic acid chains
Uniqueness: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Methoxy(polyethylene glycol)-2000] (ammonium salt) is unique due to its long PEG chain, which provides enhanced solubility and stability. This makes it particularly suitable for applications in drug delivery and biomedical research, where prolonged circulation time and reduced immunogenicity are crucial .
Propiedades
Fórmula molecular |
C45H91N2O11P |
|---|---|
Peso molecular |
867.2 g/mol |
Nombre IUPAC |
azanium;2,3-di(octadecanoyloxy)propyl 2-(2-methoxyethoxycarbonylamino)ethyl phosphate |
InChI |
InChI=1S/C45H88NO11P.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h42H,4-41H2,1-3H3,(H,46,49)(H,50,51);1H3 |
Clave InChI |
KBXRORNJMUHWKT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[NH4+] |
Números CAS relacionados |
474922-77-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-butylphenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14098543.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B14098558.png)
![1-(4-Butoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098564.png)
![7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098565.png)
![7-[2-(5-Ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl)-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B14098570.png)
![2-[4-[3-(4-Fluorophenyl)-3-[4-(3-morpholin-4-ylprop-1-ynyl)phenyl]prop-2-enoxy]-2-methylphenoxy]acetic acid](/img/structure/B14098578.png)
![N-[4-(difluoromethoxy)phenyl]-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B14098596.png)
![(E)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N'-((E)-3-phenylallylidene)acetohydrazide](/img/structure/B14098602.png)
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B14098608.png)
![N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14098609.png)

![4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14098617.png)
![1,2,4-Thiadiazole-3-acetic acid, 5-amino-a-[(triphenylmethoxy)imino]-,(Z)-](/img/structure/B14098620.png)
![6-Methoxy-1-(4-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098627.png)
